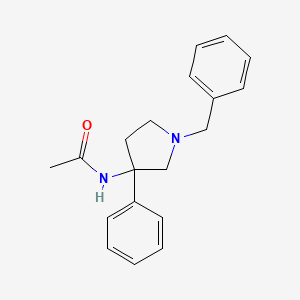

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzyl-3-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-16(22)20-19(18-10-6-3-7-11-18)12-13-21(15-19)14-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKKVKEISGFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864016-26-1 | |

| Record name | N-(1-benzyl-3-phenylpyrrolidin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of 1-benzyl-3-phenylpyrrolidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it may interact with receptors to modulate their signaling pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its dual aromatic substitution (1-benzyl and 3-phenyl groups), which contrasts with related pyrrolidine acetamides. Below is a comparative analysis with structurally similar compounds:

Impact of Structural Variations

- Chlorine and Methyl Groups : Analogs like N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide exhibit higher electrophilicity due to chlorine, which may improve covalent binding to targets (e.g., acetylcholinesterase) but increase toxicity risks .

- Amino and Alkyl Modifications: Compounds with aminoethyl or methyl groups (e.g., ) prioritize solubility and metabolic pathways, whereas the target compound’s aromaticity may favor blood-brain barrier penetration .

Biological Activity

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds featuring a pyrrolidine ring, which is known for its diverse biological activities. The compound's structure includes:

- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Pyrrolidine ring : Imparts structural rigidity and may influence receptor interactions.

The molecular formula is , with a molecular weight of approximately 296.41 g/mol.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies suggest that related compounds in the pyrrolidine series demonstrate significant antibacterial properties. For instance, derivatives have shown efficacy against various bacterial strains, indicating a potential for development as antimicrobial agents.

2. Antinociceptive Effects

In vivo studies have reported that compounds structurally similar to this compound possess antinociceptive effects. They have been tested in formalin-induced pain models, showing significant pain relief without affecting muscular strength or body temperature .

3. Antimalarial Activity

Research on pyrrolidine derivatives has highlighted their potential as antimalarial agents. For example, certain acetamide derivatives have demonstrated potent inhibitory effects against Plasmodium falciparum, with IC50 values in the nanomolar range, suggesting strong efficacy in malaria treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings indicate that it may interact with specific receptors or enzymes involved in various biochemical pathways:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pain perception and other physiological responses.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for the survival of pathogens like Plasmodium, thereby disrupting their life cycle .

Table 1: Summary of Biological Activities and Potency

| Activity Type | Related Compounds | Observed Potency |

|---|---|---|

| Antimicrobial | N-Benzyl derivatives | Significant activity |

| Antinociceptive | Pyrrolidine analogs | Effective in pain models |

| Antimalarial | 4-Aryl-N-benzylpyrrolidine derivatives | IC50 ~51 nM |

Safety and Pharmacokinetics

Pharmacokinetic studies are essential for evaluating the safety profile of this compound. Initial data suggest favorable drug-like properties, including high metabolic stability and low hepatotoxicity. However, further optimization is necessary to enhance selectivity and reduce potential side effects related to off-target interactions.

Q & A

Q. What synthetic methodologies are recommended for N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. For example, similar pyrrolidine acetamide derivatives are synthesized via reductive amination or coupling reactions using intermediates like benzyl-protected pyrrolidines . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (0–5°C for sensitive intermediates), and catalysts (e.g., piperidine for Knoevenagel condensations) . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous compounds, this substance may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Spill Management : Collect spills using non-sparking tools and dispose via licensed waste handlers.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzyl, phenyl, and acetamide moieties. For stereoisomers, chiral HPLC or NOESY can resolve enantiomers (e.g., R vs S configurations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm) and amide N-H stretches (~3300 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model molecular orbitals, electrostatic potentials, and reaction pathways. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Software suites like Gaussian or ORCA can simulate:

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine acetamide derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations, impurity profiles, or assay conditions. Strategies include:

- Enantiomer Separation : Use chiral columns or enzymatic resolution to isolate R/S isomers .

- Dose-Response Studies : Perform IC/EC assays across multiple cell lines (e.g., cancer vs normal) .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may influence results .

Q. What role does stereochemistry play in modulating the biological activity of this compound?

- Methodological Answer : Enantiomers (e.g., R vs S) often exhibit divergent binding affinities due to spatial compatibility with target proteins (e.g., kinases or GPCRs). For example, (S)-enantiomers may show enhanced antimicrobial activity due to optimal hydrogen bonding with bacterial enzymes . To study this:

- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis .

- Molecular Docking : Compare enantiomer binding modes with X-ray crystallography data .

Data Presentation

Table 1 : Key Physicochemical Properties (Predicted/Experimental)

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 324.42 g/mol (Calculated) | |

| LogP (Octanol-Water) | ~2.8 (DFT-Predicted) | |

| NMR Shifts (δ, ppm) | H: 7.2–7.4 (aromatic), 2.1 (CH) | |

| HRMS (m/z) | [M+H]: 325.1542 (Observed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.